1-Chloro-2,3,5-trifluorobenzene
Overview
Description
1-Chloro-2,3,5-trifluorobenzene: is an aromatic compound with the molecular formula C6H2ClF3 It is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom
Scientific Research Applications
1-Chloro-2,3,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,5-trifluorobenzene can be synthesized through several methods. One common method involves the reaction of 2,3,5-trifluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with copper(I) chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinated anilines and chlorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Electrophilic aromatic substitution: The fluorine atoms on the benzene ring can be substituted by electrophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include or in polar solvents.
Electrophilic aromatic substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Nucleophilic substitution: Products include or .
Electrophilic aromatic substitution: Products include bromo-2,3,5-trifluorobenzene or nitro-2,3,5-trifluorobenzene .
Mechanism of Action
The mechanism of action of 1-chloro-2,3,5-trifluorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring. This makes the compound a useful intermediate in the synthesis of other chemicals .
Comparison with Similar Compounds
- 1-Chloro-3,4-difluorobenzene
- 1,2,4-Trifluorobenzene
- 1,2,3-Trichlorobenzene
Comparison: 1-Chloro-2,3,5-trifluorobenzene is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which affect its chemical reactivity and physical properties.
Properties
IUPAC Name |
1-chloro-2,3,5-trifluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJWCEIHPFJKRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303348 | |
Record name | 1-Chloro-2,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-77-3 | |
Record name | 1-Chloro-2,3,5-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2367-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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